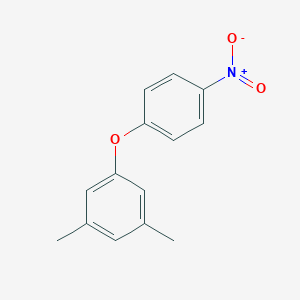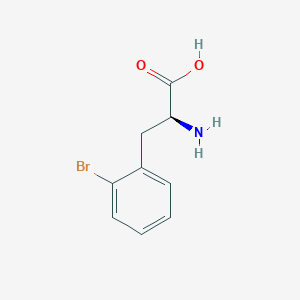
4-Bromo-2,6-diisopropylaniline
概述
描述
4-Bromo-2,6-diisopropylaniline is an organic compound with the molecular formula C12H18BrN. It is a derivative of aniline, where the hydrogen atoms at the 2 and 6 positions are replaced by isopropyl groups, and the hydrogen atom at the 4 position is replaced by a bromine atom. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,6-diisopropylaniline typically involves the bromination of 2,6-diisopropylaniline. The process can be summarized as follows:
Starting Material: 2,6-diisopropylaniline.
Solvent: A mixture of dichloromethane and methanol (1:1 v/v).
Bromination: Bromine (Br2) is added dropwise to the stirring solution of 2,6-diisopropylaniline in the solvent mixture at room temperature.
Reaction Time: The reaction mixture is stirred for 12 hours.
Isolation: The solvent is evaporated, and the solid product is dissolved in a minimal amount of dichloromethane. Recrystallization is achieved by the layered addition of hexanes, yielding pure this compound hydrobromide as a white crystalline solid.
Purification: The solid is added to a solution of 20% aqueous sodium hydroxide and stirred for 2 hours. The solution is then extracted with diethyl ether, and the combined extracts are washed with saturated sodium bicarbonate solution and dried with sodium sulfate.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:
Reactants: 2,6-diisopropylaniline, bromine, methanol, and acetic acid.
Reaction Conditions: The reaction is carried out in a reaction vessel with continuous stirring and cooling to maintain the temperature around 5°C during the addition of bromine.
Post-Reaction Processing: After the reaction, the mixture is heated to remove methanol and acetic acid under reduced pressure.
化学反应分析
Types of Reactions
4-Bromo-2,6-diisopropylaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as in the Suzuki coupling reaction.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions with boronic acids in the presence of palladium catalysts.
Common Reagents and Conditions
Suzuki Coupling: Uses palladium(II) acetate, triphenylphosphine, and cesium carbonate as reagents.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted anilines can be formed.
Oxidation Products: Oxidation can lead to the formation of quinones or nitro derivatives.
Reduction Products: Reduction typically yields amines or other reduced forms of the compound.
科学研究应用
4-Bromo-2,6-diisopropylaniline has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: The compound serves as a building block for the synthesis of pharmaceutical agents.
Agricultural Chemicals: It is an intermediate in the production of pesticides and herbicides.
Material Science: Used in the development of novel materials with specific properties
作用机制
The mechanism of action of 4-Bromo-2,6-diisopropylaniline depends on its application:
相似化合物的比较
Similar Compounds
2,6-Diisopropylaniline: Lacks the bromine atom at the 4 position.
4-Bromoaniline: Lacks the isopropyl groups at the 2 and 6 positions.
2,6-Diisopropyl-4-methylaniline: Has a methyl group instead of a bromine atom at the 4 position.
Uniqueness
4-Bromo-2,6-diisopropylaniline is unique due to the presence of both isopropyl groups and a bromine atom, which confer specific reactivity and steric properties. This makes it a valuable intermediate in organic synthesis, allowing for selective reactions and the formation of complex molecules .
属性
IUPAC Name |
4-bromo-2,6-di(propan-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrN/c1-7(2)10-5-9(13)6-11(8(3)4)12(10)14/h5-8H,14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAQRHTYPYQPBSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1N)C(C)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40472464 | |
| Record name | 4-Bromo-2,6-diisopropylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40472464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80058-84-0 | |
| Record name | 4-Bromo-2,6-diisopropylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40472464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-2,6-diisopropylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the steric hindrance of 4-Bromo-2,6-diisopropylaniline impact the stability and catalytic activity of the resulting hexamolybdate complex?
A: The research paper highlights that the bulky isopropyl groups in the ortho positions of this compound play a crucial role in enhancing the stability of the resulting arylimido hexamolybdate complex. [] This steric hindrance provides protection to the newly formed molybdenum-nitrogen (Mo=N) bond, making it less susceptible to hydrolysis or other degradation pathways. [] Consequently, the modified hexamolybdate complex exhibits catalytic activity for oxidation reactions, unlike the inactive parent compound (nBu4N)2[Mo6O19]. [] The study demonstrates that introducing this compound transforms the hexamolybdate into an effective catalyst for oxidizing cyclohexene to cyclohexene epoxide and benzyl alcohol to benzaldehyde and benzoic acid. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


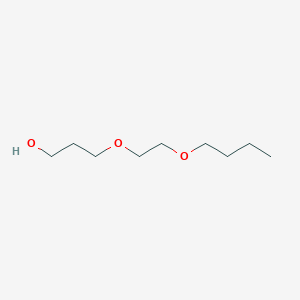

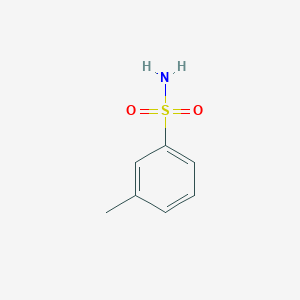

![(2S,3S)-2-ethoxy-7-oxo-1-oxaspiro[3.5]nona-5,8-diene-3-carbonitrile](/img/structure/B155112.png)

![5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B155116.png)
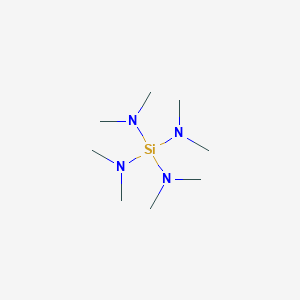
![Bicyclo[3.1.0]hexan-3-one](/img/structure/B155123.png)
